N,N-dimethyl-1H-imidazole-2-carboxamide

Description

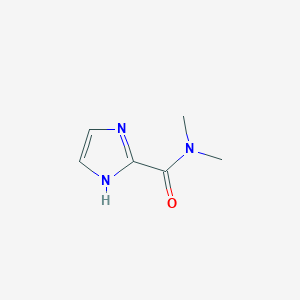

N,N-Dimethyl-1H-imidazole-2-carboxamide is a heterocyclic compound featuring a substituted imidazole core. The imidazole ring is substituted with a carboxamide group at the 2-position and two methyl groups on the nitrogen atoms.

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

N,N-dimethyl-1H-imidazole-2-carboxamide |

InChI |

InChI=1S/C6H9N3O/c1-9(2)6(10)5-7-3-4-8-5/h3-4H,1-2H3,(H,7,8) |

InChI Key |

QIQICVKRWUAGNC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=NC=CN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1H-imidazole-2-carboxamide can be achieved through various methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a nickel catalyst can lead to the formation of disubstituted imidazoles under mild conditions . Another method involves the use of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1H-imidazole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different imidazole derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the carboxamide group.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, erbium triflate for multicomponent reactions, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can produce different substituted imidazoles.

Scientific Research Applications

N,N-dimethyl-1H-imidazole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other functional materials

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of imidazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of N,N-dimethyl-1H-imidazole-2-carboxamide with key analogs:

Structural Analogues

| Compound Name | Substituents | Key Features | Biological Activity | Reference |

|---|---|---|---|---|

| 1-Methyl-1H-imidazole-2-carboxamide | Methyl at N1, carboxamide at C2 | Enhanced reactivity due to methyl and carboxamide synergy; used in antimicrobial research | Antimicrobial, enzyme inhibition | |

| N-Methyl-1H-benzo[d]imidazole-2-carboxamide | Benzimidazole core with methyl and carboxamide | Broader π-system improves DNA intercalation; anticancer and antiviral applications | Anticancer, antiviral | |

| N-(Cyclopentylmethyl)-1H-imidazole-1-carboxamide | Cyclopentylmethyl group at N1 | Bulky substituent enhances selectivity for kinase inhibition | Anticancer (IC50: 5.2 μM) | |

| N,N-Dimethyl-4-nitro-1H-imidazol-2-amine | Nitro group at C4, dimethylamine at C2 | Nitro group confers radiosensitizing properties; used in hypoxia-targeting therapies | Radiopharmaceuticals | |

| Ethyl 4-ethyl-2,5-dihydro-1H-imidazole-1-carboxylate | Ethyl ester and ethyl groups on dihydroimidazole | Reduced aromaticity alters solubility; applied in coordination chemistry | Catalyst ligands |

Functional Group Analysis

- Carboxamide vs. Carboxylate : Carboxamide groups (as in this compound) improve hydrogen-bonding capacity compared to carboxylate esters (e.g., Ethyl 4-ethyl-2,5-dihydro-1H-imidazole-1-carboxylate), enhancing target binding in biological systems .

- Ring Expansion : Benzimidazole derivatives (e.g., N-Methyl-1H-benzo[d]imidazole-2-carboxamide) exhibit stronger DNA interaction due to extended aromaticity, whereas imidazole analogs like this compound may prioritize enzyme inhibition .

Key Research Findings

- Synthetic Flexibility : The carboxamide group at C2 allows facile derivatization, enabling the development of libraries for high-throughput screening .

- Crystallographic Studies : SHELX software has been instrumental in resolving structures of similar imidazole derivatives, aiding in the analysis of hydrogen-bonding networks critical for activity .

- Structure-Activity Relationship (SAR) : Dimethylation at nitrogen reduces metabolic degradation compared to unmethylated analogs, as observed in benzimidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.